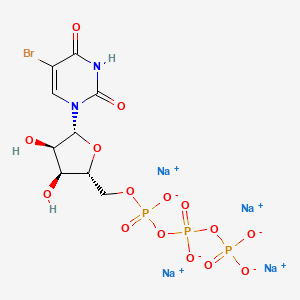

5-Bromouridine triphosphate sodium salt

Description

Positioning within Nucleotide Analog Research

The study of RNA dynamics, which encompasses transcription, processing, and degradation, is often hindered by the vast pool of pre-existing, steady-state RNA in a cell. To overcome this, researchers employ nucleotide analogs—modified versions of the standard building blocks of RNA—to specifically tag and track newly made transcripts. 5-BrUTP is a prominent member of this class of molecular tools, which also includes other compounds like 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5-EU). nih.gov

Metabolic labeling with 5-bromouridine (B41414) offers distinct advantages over some other analogs. For instance, extended exposure to 4-thiouridine and 5-ethynyluridine can inhibit cell growth, and 4-thiouridine can introduce base changes during analysis. nih.gov In contrast, 5-bromouridine labeling does not significantly affect cell growth or introduce such mutations, and its detection method is direct. nih.gov While methods using analogs like 5-EU require a secondary chemical reaction (a "click" reaction with a fluorescent azide) for visualization, BrU-labeled RNA is directly targeted by highly specific antibodies, simplifying the detection workflow. nih.gov

| Comparative Overview of Common Nucleotide Analogs for RNA Labeling | |||

|---|---|---|---|

| Analog | Form Used | Detection Method | Key Research Findings/Characteristics |

| 5-Bromouridine | BrUTP or BrU | Immunodetection (Anti-BrdU Antibody) | Does not significantly affect cell growth or introduce base changes; allows direct detection without secondary chemical reactions. nih.gov |

| 5-Ethynyluridine | EU | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) | Can inhibit cell growth with extended exposure; requires a secondary chemical reaction for labeling. nih.gov |

| 4-Thiouridine | 4sU | Thiol-specific biotinylation | Can inhibit cell growth and introduce base changes in labeled transcripts. nih.gov |

Fundamental Role as a Biochemical Tool in Nucleic Acid Synthesis Studies

The utility of 5-BrUTP as a biochemical tool is centered on its function as a substrate for RNA polymerases, the enzymes responsible for transcription. nih.gov When introduced into cells or nuclear run-on assays, RNA polymerases incorporate 5-BrUTP into nascent RNA transcripts in place of the natural UTP. sigmaaldrich.comnih.gov

This incorporation is the critical first step in a powerful detection methodology. Once integrated into the RNA backbone, the bromine atom on the uracil (B121893) base acts as an immunological tag. Researchers can then use monoclonal antibodies that specifically recognize and bind to this brominated base (anti-BrdU antibodies). caymanchem.combertin-bioreagent.comavantorsciences.com This antibody-based detection allows for the precise visualization and isolation of RNA that was actively being synthesized during the labeling period. cancer.gov

This technique provides profound insights into transcriptional activity:

Measuring Transcription Rates: By introducing 5-BrUTP for a defined period (a "pulse"), scientists can quantify the amount of newly synthesized RNA, thereby measuring the rate of transcription. medchemexpress.com

Visualizing Transcription Sites: Using immunofluorescence microscopy, the bound anti-BrdU antibodies can reveal the exact locations within the cell nucleus where transcription is occurring. cancer.govnih.gov

Isolating Nascent RNA: The labeled RNA can be selectively captured and purified from the total cellular RNA pool through a process called immunoprecipitation. nih.gov This isolated nascent RNA can then be analyzed by advanced molecular methods, such as RT-qPCR and next-generation sequencing, to identify which specific genes are being transcribed. nih.gov

Analyzing Viral Transcription: In virology research, 5-BrUTP is used to study the synthesis of viral RNA. For instance, its incorporation was shown to inhibit transcription termination in the vaccinia virus, leading to the accumulation of transcripts within the virus core. nih.gov

Through these applications, 5-BrUTP provides a robust and versatile method to investigate the dynamic and spatially organized process of nucleic acid synthesis in a wide range of biological contexts. caymanchem.comsigmaaldrich.com

Properties

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN2O15P3.4Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t4-,5-,6-,8-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPBTTYOIGXTKY-JFSFQOOPSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Br.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN2Na4O15P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Mechanisms of 5 Bromouridine Triphosphate Incorporation

Enzymatic Integration into Nascent Ribonucleic Acid (RNA) Chains

The primary mechanism of 5-BrUTP involves its recognition and integration by RNA polymerases during the elongation phase of transcription. avantorsciences.com Functioning as a substrate, 5-BrUTP is incorporated into the growing RNA transcript in place of the endogenous nucleotide, UTP. caymanchem.comapexbt.com This process occurs because the polymerase enzymes that catalyze the formation of phosphodiester bonds during RNA synthesis can readily accept 5-BrUTP due to its structural similarity to UTP. youtube.com

Once transcription is initiated and the DNA template is exposed, RNA polymerase moves along the template strand, adding ribonucleotides that are complementary to the DNA sequence. youtube.com When the polymerase encounters an adenine (B156593) base on the DNA template, it typically incorporates a uridine (B1682114). In the presence of 5-BrUTP, the enzyme can incorporate the brominated analog instead. caymanchem.comwikipedia.org Following its incorporation into the nascent RNA chain, the brominated uridine can be detected using specific monoclonal antibodies, often those that also recognize bromodeoxyuridine (BrdU). avantorsciences.comcancer.govalphavirus.org This immunological detection is the cornerstone of its application in tracking and visualizing newly synthesized RNA. caymanchem.combertin-bioreagent.com

The method involves introducing 5-BrUTP into cells, which can be challenging as the triphosphate form is impermeable to the cell membrane. harvard.edu Techniques such as microinjection, cell permeabilization with detergents, or transfection with liposomes are therefore required to deliver 5-BrUTP to the cellular machinery. cancer.govalphavirus.orgharvard.edu Once inside, it participates in transcription, labeling all types of newly made RNA. nih.gov

Specificity as a Uridine Triphosphate (UTP) Analog in Transcriptional Processes

The efficacy of 5-BrUTP as a tool for studying transcription hinges on its specific action as an analog for Uridine Triphosphate (UTP). caymanchem.comwikipedia.org The bromine atom at the C5 position of the uracil (B121893) ring is small enough not to obstruct the base-pairing with adenine in the DNA template or to significantly distort the RNA backbone, allowing RNA polymerase to accept it as a substrate. apexbt.com This specificity ensures that it is incorporated primarily opposite adenine residues in the DNA template, faithfully mimicking the behavior of UTP.

To validate that the observed signal is genuinely from the incorporation of 5-BrUTP and not an artifact, control experiments are essential. cancer.gov A standard control involves running a parallel experiment where unmodified UTP is used instead of 5-BrUTP in the transcription buffer. cancer.gov In such cases, the anti-BrdU antibody should not detect any signal, demonstrating the antibody's specificity for the brominated nucleotide. cancer.gov This confirms that the labeling is a direct result of the enzymatic incorporation of the analog. The use of 5-BrUTP is considered less toxic for short-term labeling studies compared to other nucleotide analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4-TU). nih.gov

Methodological Paradigms for Transcriptional Research Utilizing 5 Bromouridine Triphosphate

Quantitative and Qualitative Detection of Nascent RNA Transcription

The ability to detect and quantify RNA as it is being made is a significant advantage over methods that measure steady-state RNA levels, which reflect the balance between RNA synthesis and degradation. nih.govnih.gov Methodologies employing BrUTP offer a direct view of transcriptional regulation.

A cornerstone of BrUTP-based methodologies is the use of monoclonal antibodies that recognize the incorporated bromine-modified base. caymanchem.com While originally developed to detect the DNA analog 5-bromodeoxyuridine (BrdU), many anti-BrdU antibodies exhibit cross-reactivity with 5-bromouridine (B41414) (BrU), enabling the detection of labeled RNA. nih.govmblintl.com This cross-reactivity is the foundation for a suite of immunodetection techniques.

One primary application is the immunoprecipitation of BrU-labeled RNA (BrU-IP). nih.gov In this method, cells are pulse-labeled with BrU, and the newly synthesized, tagged RNA is then selectively captured from total RNA extracts using an anti-BrdU antibody, often bound to magnetic beads. nih.govnih.gov This approach isolates the nascent transcriptome for downstream analysis, such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or next-generation sequencing. nih.govresearchgate.net

Another powerful technique is the bromouridine immunocapture nuclear run-on (NRO) assay. nih.gov This method measures transcriptional activity in isolated nuclei, where transcription is performed in the presence of BrUTP. nih.gov The resulting labeled nascent RNA is then purified via immunoprecipitation and quantified. nih.govnih.gov This approach provides a direct measure of the transcriptional activity of specific genes. Levels of labeled NRO-RNAs have been shown to increase over time and reach a plateau by 30 minutes, which is consistent with the detection of nascent transcription. nih.gov Unlike metabolic labeling with nucleosides, NRO assays with BrUTP allow for the immediate availability of the label to the polymerase active site. nih.gov

These immunological strategies are advantageous because 5-bromouridine is considered less toxic to cells than other uridine (B1682114) analogs like 5-ethynyl uridine (EU) or 4-thiouridine (B1664626) (4sU), and its detection does not require chemical reactions like click chemistry. mblintl.comnih.gov

| Method | Principle | Downstream Analysis | Key Findings/Applications | Source |

|---|---|---|---|---|

| BrU-Immunoprecipitation (BrU-IP) | Cells are pulse-labeled with BrU, which is incorporated into nascent RNA. Total RNA is extracted, and BrU-labeled transcripts are immunoprecipitated with an anti-BrdU antibody. | RT-qPCR, Next-Generation Sequencing, Northern Blotting | Measures the rate of RNA synthesis and stability, distinguishing these from changes in total RNA levels. nih.gov Suitable for analyzing all types of RNA. nih.gov | nih.gov |

| Bromouridine Immunocapture Nuclear Run-On (NRO) | Transcription is performed in isolated nuclei in the presence of BrUTP. Labeled nascent RNA is purified by immunoprecipitation. | RT-qPCR, High-Throughput Sequencing | Directly quantifies transcriptional activity of specific genes. nih.gov The method is rapid, cost-effective, and exhibits negligible background from unlabeled transcripts. researchgate.netnih.gov | nih.govnih.gov |

| Global Run-On Sequencing (GRO-seq) | A genome-wide adaptation of the run-on reaction that labels nascent transcripts with BrUTP, followed by immunopurification. | Next-Generation Sequencing | Generates genome-wide maps of active transcription, identifying enhancers and analyzing promoter architecture. nih.gov | nih.gov |

Fluorescence microscopy provides invaluable spatial information on where transcription occurs within the cell. By labeling nascent RNA with BrUTP and subsequently detecting it with a fluorescently-tagged antibody, researchers can visualize active transcription sites. cancer.govnih.gov

Studies using this method have revealed that transcription is not uniformly distributed throughout the nucleus. Instead, nascent transcripts synthesized by RNA polymerase II are found in over 100 discrete, defined areas scattered throughout the nucleoplasm, with no preferential localization to the nuclear interior or periphery. nih.gov Each of these focal points may represent the activity of a single gene or a cluster of active genes. nih.gov In non-Actinomycin D-treated cells, BrUTP staining is often brightest in the nucleoli, which are the primary sites of ribosomal RNA synthesis. alphavirus.org

This technique can be combined with the visualization of other nuclear components. For instance, double-labeling experiments have been used to investigate the relationship between transcription sites and splicing factors, revealing that many sites of RNA polymerase II synthesis colocalize with diffuse areas of the essential splicing factor SC-35, but not with the intensely labeled SC-35 domains. nih.gov This suggests that cotranscriptional splicing may occur in these diffuse regions. nih.gov

| Finding | Description | Implication | Source |

|---|---|---|---|

| Punctate Nuclear Staining | Nascent RNA polymerase II transcripts are localized in over 100 distinct foci scattered throughout the nucleoplasm. | Transcription occurs in discrete "transcription factories" rather than being diffusely spread. These sites may represent clusters of active genes. | nih.gov |

| Prominent Nucleolar Staining | In the absence of transcriptional inhibitors like Actinomycin (B1170597) D, the brightest staining is observed in the nucleoli. | Reflects the high rate of ribosomal RNA (rRNA) synthesis by RNA polymerase I in this subnuclear compartment. | alphavirus.org |

| Co-localization with Splicing Factors | Sites of RNA synthesis often co-localize with diffuse regions of splicing factor SC-35, but not the highly concentrated speckles. | Provides visual evidence for the spatial coupling of transcription and pre-mRNA splicing. | nih.gov |

In situ immunofluorescence provides a powerful method for analyzing RNA synthesis directly within the cellular context, preserving spatial information. nih.govumassmed.edu The technique involves making the cells permeable to allow the entry of BrUTP, which is then incorporated into nascent RNA during a short incubation period. cancer.govresearchgate.net After this labeling step, cells are fixed to preserve their structure and then incubated with a primary anti-BrdU antibody. The bound primary antibody is then detected using a secondary antibody conjugated to a fluorophore, allowing visualization by fluorescence microscopy. cancer.govresearchgate.net

This methodology is particularly useful for studying the spatial relationships between active transcription sites and other cellular components, such as specific proteins, genes, or nuclear domains. cancer.gov For example, it has been used to visualize nascent viral RNA in relation to host cell structures during an infection. alphavirus.org A key advantage is its compatibility with other techniques; for instance, it can be applied to cells expressing GFP-fusion proteins, as the GFP signal remains stable throughout the procedure, enabling simultaneous analysis of transcription sites and a protein of interest. cancer.gov

To ensure the specificity of the signal, control experiments are essential. These include omitting BrUTP from the transcription buffer (which should result in no signal) or treating cells with transcriptional inhibitors like α-amanitin (which specifically inhibits RNA polymerase II, leaving only nucleolar staining) or actinomycin D (which inhibits all RNA polymerases). cancer.gov

Analysis of Transcriptional Dynamics In Vivo

The term in vivo in this context refers to experiments conducted in living, cultured cells. BrUTP labeling is a robust method for tracking changes in transcriptional activity over time in response to various stimuli. nih.govresearchgate.net The ability to introduce BrUTP into living cells, often through transfection or by permeabilizing the cell membrane, allows for pulse-labeling of RNA synthesized within specific time windows. nih.govalphavirus.org

Fibroblasts, which are mesenchymal cells critical for maintaining tissue architecture, are a common model for studying cellular responses to environmental cues. nih.gov 5-Bromouridine 5'-triphosphate has been utilized to label nascent RNA for the analysis of transcription within fibroblast cell lines. sigmaaldrich.com For example, studies in mouse embryonic fibroblasts (MEFs) have used BrUTP labeling to visualize sites of RNA synthesis and to distinguish between host and viral transcription during infection. alphavirus.org

The analysis of transcriptional dynamics in fibroblasts is crucial for understanding processes like wound healing, fibrosis, and cancer. frontiersin.org By measuring the incorporation of BrUTP over time courses, researchers can investigate the plasticity of the fibroblast transcriptional response to various biochemical and physical signals. biorxiv.org This approach can reveal the gene regulatory networks that are activated or repressed by external stimuli, providing insights into the mechanisms that control fibroblast behavior and phenotype. biorxiv.org

BrUTP is also a valuable tool for analyzing transcription in transfected mammalian cells, including cancer cell lines. sigmaaldrich.com Transfection is a common method for facilitating the uptake of BrUTP into cells for subsequent labeling of nascent RNA. alphavirus.org The MDA-MB-231 cell line, isolated from a patient with triple-negative breast cancer, is a widely used model for studying late-stage, invasive breast cancer. nih.govrsc.org The use of BrUTP to analyze transcription in transfected MDA-MB-231 cells has been specifically noted as an application of the compound. sigmaaldrich.com

This application allows researchers to investigate the fundamental transcriptional activity in these cancer cells and how it is altered by various treatments or genetic modifications. For example, by pulse-labeling with BrUTP, one could measure how a potential therapeutic agent affects the synthesis rate of specific mRNAs involved in metastasis or cell survival. This provides a more direct and dynamic measure of drug efficacy at the transcriptional level compared to analyzing steady-state RNA or protein levels. nih.gov

| Cell Line Type | Specific Example | Application of 5-BrUTP | Research Goal | Source |

|---|---|---|---|---|

| Fibroblast Cell Line | Human Skin Fibroblasts, Mouse Embryonic Fibroblasts (MEFs) | Labeling nascent RNA to measure transcriptional activity in response to cues or infection. | To understand the dynamics of gene regulatory networks and cellular responses to stimuli like viruses or changes in the microenvironment. | alphavirus.orgsigmaaldrich.combiorxiv.org |

| Transfected Mammalian Cancer Cells | MDA-MB-231 (Triple-Negative Breast Cancer) | Introduced via transfection to label and analyze nascent RNA synthesis. | To study the transcriptional dynamics of cancer cells and assess the impact of therapeutic agents or genetic perturbations on gene expression. | alphavirus.orgsigmaaldrich.com |

Studies in Embryonic Stem Cells and Terminally Differentiated Cells

5-Bromouridine triphosphate (BrUTP) serves as a critical tool for comparative transcriptional analysis between different cell states, such as pluripotent embryonic stem (ES) cells and terminally differentiated cells. By labeling nascent RNA with BrUTP, researchers can investigate fundamental differences in gene expression programs that define cell identity and function.

One key application involves using BrUTP to infer chromosome intermingling and transcriptional activity in both undifferentiated and differentiated embryonic stem cells, as well as in terminally differentiated cell lines like NIH3T3 fibroblasts. sigmaaldrich.com This allows for a direct comparison of the global transcriptional landscapes. For instance, studies in mouse oocytes, which represent a unique stage of cellular development, have utilized BrUTP to demonstrate that global gene silencing is linked to the dissociation of RNA polymerase II from the DNA template. caymanchem.com

The study of ES cells is crucial as they are the master cells from which all other cell types in the body are derived. youtube.com Key transcription factors like Oct4, Sox2, and FoxD3 are essential for maintaining the pluripotent state of ES cells and guiding their differentiation. mdpi.com By employing BrUTP labeling, researchers can dissect the transcriptional dynamics governed by these factors, providing insights into the mechanisms of self-renewal and differentiation.

Key Research Findings in Different Cell States

| Cell Type | Research Focus | Key Finding | Reference(s) |

|---|---|---|---|

| Embryonic Stem (ES) Cells | Comparative analysis of chromosome intermingling and transcription. | BrUTP labeling helps infer transcriptional differences between undifferentiated and differentiated states. | sigmaaldrich.com |

| Mouse Oocytes | Investigation of global gene expression during development. | Global gene silencing was found to be caused by the dissociation of RNA Polymerase II from DNA. | caymanchem.com |

Nuclear Run-on Transcription Assays

The nuclear run-on (NRO) assay is a powerful method designed to measure the rate of transcription initiation for specific genes, providing a snapshot of transcriptional activity at a given moment. nih.govyoutube.com This technique is largely independent of post-transcriptional events like RNA degradation, which can confound results from methods that only measure steady-state mRNA levels. nih.govnih.gov

The classical NRO procedure involves isolating cell nuclei and incubating them with radiolabeled nucleotides, such as ³²P-UTP, to label elongating nascent RNA transcripts. nih.govnih.gov However, to overcome the safety and disposal issues associated with radioactivity, non-radioactive alternatives have been developed. 5-Bromouridine triphosphate (BrUTP) is a prominent non-radioactive label used in modern NRO protocols. nih.gov

In a BrUTP-based NRO assay, isolated nuclei are incubated with BrUTP along with other nucleoside triphosphates. nih.gov The RNA polymerases that were actively transcribing at the time of cell lysis extend the nascent RNA chains, incorporating the brominated analog. youtube.comyoutube.com The BrU-labeled transcripts are then purified, often through immunocapture methods using anti-BrdU antibodies, and quantified via techniques like RT-qPCR. nih.gov This modified immunocapture NRO method provides a highly optimized and validated protocol for quantifying transcriptional activity in cell cultures. nih.gov

Strand-Specific Transcription Run-on (TRO) Approaches

A significant advancement of the nuclear run-on assay is the strand-specific transcription run-on (TRO) approach utilizing BrUTP. nih.govjove.com This technique offers higher resolution and overcomes critical limitations of the traditional assay. jove.com Specifically, it can distinguish between sense mRNA transcripts and non-coding anti-sense RNA that might be initiated from the terminator region of a gene. nih.govjove.com

The strand-specific TRO protocol involves permeabilizing cells and allowing the in-vivo-initiated transcripts to elongate in the presence of BrUTP. nih.govyoutube.com The labeled nascent RNA is then purified by affinity methods. nih.govjove.com Through the use of strand-specific primers during the subsequent reverse transcription and amplification steps, the assay can determine if a transcriptional signal detected beyond a gene's termination site is a true read-through event of the promoter-initiated polymerase or if it originates from a different, non-specific transcriptional event. nih.govjove.com

This method has been successfully used in budding yeast to demonstrate the roles of specific proteins, such as Kin28 kinase and Rna14, in the termination of transcription. jove.com The BrUTP strand-specific TRO assay is more sensitive and faster than Northern blotting for detecting transcription termination defects and provides crucial information about the origin and directionality of transcription that cannot be obtained from traditional TRO assays. jove.com

Elucidation of RNA Polymerase Activity and Subcellular Localization

5-Bromouridine triphosphate is instrumental in visualizing the sites of active transcription and determining the subcellular distribution of RNA polymerase activity. By incorporating BrUTP into nascent RNA, researchers can use immunodetection with anti-BrdU antibodies to pinpoint the precise locations of transcription within the cell nucleus. caymanchem.comnih.govbiotium.com

Mapping RNA Polymerase II Transcription Foci within the Nucleoplasm

Early studies demonstrated that transcription does not occur diffusely throughout the nucleoplasm but is instead localized to discrete sites known as transcription factories. The use of BrUTP has been central to understanding the organization of these sites.

By pulse-labeling cells with BrUTP and then using immunoelectron microscopy, researchers can visualize nascent RNA polymerase II (RNAP II) transcripts. nih.gov Studies in plant cells (Allium cepa) showed that the vast majority of RNAP II transcription occurs on the periphery of chromatin domains. nih.gov The density of gold particles, representing BrU-labeled transcripts, was significantly higher at the periphery of these domains compared to their centers or the interchromatin regions. nih.gov The specificity of this labeling for RNAP II transcripts was confirmed by treating cells with α-amanitin, a specific inhibitor of RNAP II, which led to a dramatic decrease in the detected signal. nih.gov These findings support a model where RNAP II activity is concentrated in specific, highly active foci at the surface of chromatin territories. nih.gov

Differential Analysis of Nucleolar and Extranucleolar Transcription

The nucleus is highly compartmentalized, with distinct transcriptional activities occurring in the nucleolus and the surrounding nucleoplasm. BrUTP microinjection and labeling techniques have been invaluable for dissecting these activities at high resolution. nih.gov

The nucleolus is the primary site of ribosome biogenesis, which involves the transcription of ribosomal RNA (rRNA) by RNA polymerase I. The nucleoplasm is where RNA polymerase II transcribes protein-coding genes. By microinjecting BrUTP into cells, researchers can track the synthesis and processing of RNA in different compartments. nih.govjenabioscience.com

Ultrastructural analysis revealed that following BrUTP microinjection, the first nucleolar compartment to be labeled is the dense fibrillar component (DFC). nih.gov Key factors for rRNA transcription, including RNA polymerase I and the transcription factor UBF, were also found almost exclusively in the DFC. nih.gov Only after a longer incubation period (30 minutes or more) did the BrU-labeled rRNA appear in the granular component, where later stages of ribosome assembly occur. nih.gov This provides direct evidence that the DFC is the site of pre-rRNA transcription and initial processing. nih.gov This contrasts with the extranucleolar transcription sites mapped for RNAP II, demonstrating the spatial segregation of different RNA polymerase activities. nih.govnih.gov

Investigation of RNA Synthesis Compartmentalization in Viral Infection Models

Viral infections often dramatically reorganize the host cell's machinery, including the sites of transcription and replication. BrUTP labeling is a powerful tool for studying the spatial and temporal dynamics of viral RNA synthesis.

In studies of Vesicular Stomatitis Virus (VSV), a negative-strand RNA virus that replicates in the cytoplasm, BrUTP labeling was used in conjunction with immunofluorescence. caymanchem.com Research showed that the expression of the VSV phosphoprotein (P) is sufficient to redirect the viral RNA-dependent RNA polymerase to form discrete cytoplasmic inclusions. These P-containing inclusions were identified as the primary sites of viral RNA synthesis, as demonstrated by the colocalization of BrU-labeled nascent viral RNA. caymanchem.com This indicates that the virus actively creates specialized compartments within the host cell to concentrate its replication machinery and shield it from host defenses.

Kinetic Analysis of Ribonucleic Acid Turnover in Cellular Systems

The steady-state level of any given RNA molecule within a cell represents a dynamic equilibrium between its rate of synthesis (transcription) and its rate of degradation (turnover). nih.govnih.gov Understanding the kinetics of these two processes is fundamental to deciphering gene regulation. Methodologies utilizing 5-Bromouridine triphosphate (BrUTP), or its nucleoside precursor 5-Bromouridine (BrU), provide a powerful and minimally disruptive approach to dissect these kinetics. nih.govnih.gov Unlike methods that rely on transcription-inhibiting drugs such as actinomycin D, which can induce cellular stress and secondary effects, metabolic labeling with BrU allows for the study of RNA turnover under more physiologically relevant conditions. nih.govbiorxiv.org

The core principle involves introducing BrU to cells in culture. nih.gov The cells' nucleotide salvage pathway converts BrU into BrUTP, which is then incorporated into newly transcribed RNA by RNA polymerases in place of uridine. nih.govnih.gov These newly synthesized, bromo-tagged RNA molecules can then be specifically isolated and quantified, enabling a direct measurement of transcriptional activity and decay dynamics. nih.govnih.gov

A common experimental framework for this analysis is the pulse-chase experiment. nih.gov During the "pulse" phase, cells are briefly incubated with BrU, leading to the labeling of the nascent RNA population. pnas.org This is followed by a "chase," where the BrU-containing medium is replaced with one containing a high concentration of standard, unlabeled uridine. illumina.com This effectively prevents further incorporation of BrU, allowing researchers to track the fate of the labeled RNA cohort over time. nih.gov By collecting total RNA at various time points after the chase begins (e.g., 0, 2, 6, 12, and 24 hours), the rate of disappearance for each transcript can be measured. nih.gov

The isolation of the labeled transcripts is typically achieved through immunopurification. nih.gov An antibody that specifically recognizes BrU (often an anti-BrdU antibody that cross-reacts with BrU) is used to capture the BrU-containing RNA. nih.govpnas.org These antibodies are commonly conjugated to magnetic beads, facilitating an efficient separation of labeled RNA from the unlabeled, pre-existing pool. pnas.org

Following isolation, the abundance of specific transcripts at each time point is quantified. For targeted analysis of a few genes, Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is used. nih.gov For a global, transcriptome-wide view, the isolated RNA is subjected to next-generation sequencing (NGS). nih.gov This sequencing-based approach has been termed BruChase-Seq or BRIC-seq (5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis). nih.govnih.govillumina.com The rate of decay (k_decay) for each transcript is calculated by fitting the decreasing abundance of the labeled RNA over the time course to an exponential decay model. oup.com The RNA half-life (t₁/₂), a key measure of stability, is then determined using the formula: t₁/₂ = ln(2) / k_decay. oup.com

Research using these methods has generated detailed datasets on RNA stability across different cell types and RNA classes. For instance, a BRIC-seq study in HeLa cells determined the half-lives for thousands of transcripts, revealing that the median half-life for both messenger RNAs (mRNAs) and non-coding RNAs (ncRNAs) was approximately 3.4 hours. nih.govnih.gov The analysis also highlighted that RNAs with long half-lives (≥ 4 hours) were often involved in essential housekeeping functions, while short-lived RNAs (< 4 hours) included many known regulatory molecules. nih.gov

Table 1: Example RNA Half-Lives in HeLa Cells Determined by BRIC-seq This table presents example data based on findings from studies using BrU labeling to illustrate the types of kinetic data that can be obtained. Actual values are context-dependent.

| Gene Symbol | RNA Type | Reported Half-Life (hours) | Functional Class |

|---|---|---|---|

| GAPDH | mRNA | > 8 | Housekeeping (Glycolysis) |

| ACTB | mRNA | > 8 | Housekeeping (Cytoskeleton) |

| MALAT1 | lncRNA | ~7.6 | Nuclear Organization, Splicing Regulation |

| MYC | mRNA | < 1 | Transcription Factor, Cell Cycle |

| FOS | mRNA | < 1 | Transcription Factor, Signal Transduction |

Further detailed analysis using BruChase-Seq has allowed for the comparison of decay kinetics at different intervals following the pulse. A study comparing RNA populations 0, 2, and 6 hours after labeling revealed significant differences in the stability of various RNA features. biorxiv.org As expected, intronic sequences were found to be extremely unstable compared to exonic sequences, reflecting rapid co-transcriptional splicing and degradation. biorxiv.org

Table 2: Relative Stability of RNA Features After Bromouridine Pulse-Chase This table shows the relative abundance of different RNA sequence types after a 2-hour and 6-hour chase period compared to the nascent (0-hour) transcriptome, illustrating differential decay rates. Data is derived from findings in Paulsen et al., 2024. biorxiv.org

| RNA Feature | Relative Abundance vs. Nascent (2-hour chase) | Relative Abundance vs. Nascent (6-hour chase) | Inferred Stability |

|---|---|---|---|

| Exons | 0.66 | 0.49 | Relatively Stable |

| Introns | 0.23 | 0.11 | Highly Unstable |

| Promoter Upstream Transcripts (PROMPTs) | ~0.23 | ~0.11 | Highly Unstable |

| Enhancer RNAs (eRNAs) | ~0.23 | ~0.11 | Highly Unstable |

| Repetitive Elements (e.g., LINEs, SINEs) | < 0.10 | < 0.05 | Extremely Unstable |

Contribution to Chromatin Organization and Chromosome Dynamics Research

Assessment of Chromosome Intermingling Studies

The concept of chromosome territories, where each chromosome occupies a distinct region within the interphase nucleus, has been a central tenet of nuclear organization. However, the extent to which these territories interact and overlap, a phenomenon known as chromosome intermingling, has been a subject of intense investigation. Studies utilizing BrUTP have been pivotal in exploring this aspect of chromosome biology.

Research has shown that chromosome territories are not entirely discrete and that a significant degree of intermingling occurs at their boundaries. nih.govox.ac.uk In a key study, a high-resolution in situ hybridization technique that preserves chromatin nanostructure was employed to demonstrate substantial intermingling between chromosome territories in human cells. nih.govox.ac.uk To ensure that the observed intermingling was not an artifact of the experimental procedure, transcription sites were labeled with BrUTP. The preservation of the fine chromatin structure and the distribution of these transcription sites after the procedure confirmed that the observed intermingling was a genuine feature of nuclear organization. nih.gov

In plant cells, studies using BrUTP to label transcription sites in wheat nuclei have also contributed to our understanding of chromosome territory organization. These investigations revealed that transcription sites are distributed throughout the nucleoplasm and are not excluded from the interior of chromosome territories, indicating a complex relationship between transcription and chromosome architecture that is not solely confined to territory peripheries.

Table 1: Key Findings in Chromosome Intermingling Studies Using 5-Bromouridine (B41414) Triphosphate

| Research Finding | Organism/Cell Type | Key Contribution of BrUTP Labeling | Reference(s) |

|---|---|---|---|

| Significant intermingling of chromosome territories | Human lymphocytes | Confirmed preservation of chromatin structure during in situ hybridization by visualizing nascent RNA. | nih.gov, ox.ac.uk |

| Transcription factories located in regions of intermingling | Human cells | Indicated a functional role for intermingling in transcription-dependent interchromosomal associations. | nih.gov, ox.ac.uk |

| Nascent RNA preferentially present in interchromatin areas within chromosome territories | HeLa cells | Showed that transcription occurs in DNA-poor regions within the broader chromosome territory. | alphavirus.org |

| Transcription sites are not excluded from the interior of chromosome territories | Wheat root nuclei | Demonstrated that active transcription is not limited to the boundaries of chromosome territories. |

Interplay with DNA Replication in Chromosome Structure Formation

The processes of DNA replication and transcription are fundamental to cell proliferation and function, and their coordination is crucial for maintaining genome integrity and proper chromosome structure. The use of 5-Bromouridine triphosphate sodium salt in conjunction with labeled DNA precursors has provided a powerful method to simultaneously visualize these two critical nuclear events.

A seminal study in human cells utilized a dual-labeling strategy, incubating synchronized cells with both biotin-16-dUTP to label sites of DNA replication and BrUTP to label sites of transcription. alphavirus.org This approach allowed for the direct assessment of the spatial and temporal relationship between replication and transcription foci. The researchers discovered a striking colocalization of transcription and replication sites at the G1/S boundary of the cell cycle. alphavirus.org As cells progressed through S phase, the patterns of replication and transcription foci evolved, but the initial colocalization pointed to a coordinated initiation of these processes.

This colocalization suggests that the machinery for both replication and transcription may be assembled at shared "factories" within the nucleus. The study demonstrated that the observed foci were indeed sites of these respective processes through the use of specific inhibitors. For instance, aphidicolin, a DNA polymerase inhibitor, abolished the replication signal but not the transcription signal, while α-amanitin, an RNA polymerase II inhibitor, reduced the extranucleolar transcription signal without affecting replication. alphavirus.org

Role in Cellular Signaling and Receptor Studies

Purinergic Receptor Agonism and Cellular Signaling Pathways (P2Y2, P2Y4, P2Y6 Receptors)

5-Bromouridine (B41414) triphosphate (5-BrUTP) sodium salt is a notable derivative of uridine (B1682114) triphosphate (UTP) that has been utilized in the study of purinergic signaling, specifically as an agonist for certain P2Y receptors. These receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides and play crucial roles in a myriad of physiological processes. The agonistic activity of 5-BrUTP has been particularly investigated in the context of P2Y2, P2Y4, and P2Y6 receptors, where it helps to elucidate the signaling cascades initiated by these receptors.

P2Y2, P2Y4, and P2Y6 receptors are all coupled to Gq/11 proteins. Upon activation by an agonist such as 5-BrUTP, these receptors undergo a conformational change that facilitates the activation of the associated Gq/11 protein. The activated Gαq/11 subunit then stimulates the effector enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

The generation of IP3 leads to the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum stores into the cytoplasm. This increase in cytosolic Ca2+ concentration is a key signaling event that can trigger a wide range of cellular responses, including enzyme activation, gene transcription, and muscle contraction. Concurrently, DAG remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, further propagating the signal.

Detailed Research Findings:

Research has demonstrated the activity of 5-BrUTP at these P2Y receptor subtypes, although with varying degrees of potency and selectivity.

P2Y2 Receptor: The P2Y2 receptor is naturally activated by ATP and UTP. Studies on various UTP derivatives have been conducted to understand the structure-activity relationships at this receptor. While specific EC50 values for 5-BrUTP at the P2Y2 receptor are not consistently reported across the literature, the general understanding is that modifications at the 5-position of the uracil (B121893) ring can influence agonist activity. The primary signaling pathway activated by P2Y2 receptor agonists is the Gq/11-PLC-IP3-Ca2+ cascade.

P2Y4 Receptor: The human P2Y4 receptor is selectively activated by UTP. In a study characterizing the pharmacological properties of the human P2Y4 receptor, the rank order of potency for several nucleotides was determined. This study placed 5-bromo-UTP in the following order of potency: UTP > UDP = deoxyUTP > 5-bromo-UTP > ITP > ATP nih.gov. This indicates that while 5-BrUTP is an agonist at the P2Y4 receptor, it is less potent than the endogenous agonist UTP. Nonselective P2Y agonists, including 5-bromo-UTP, have been shown to exhibit agonist activity at the P2Y4 receptor researchgate.net. Like the P2Y2 receptor, the P2Y4 receptor signals through the Gq/11-PLC pathway nih.gov.

P2Y6 Receptor: The P2Y6 receptor is preferentially activated by UDP. However, 5-BrUTP has been identified as a selective agonist for the P2Y6 receptor in some experimental contexts. Activation of the P2Y6 receptor also leads to the stimulation of the Gq/11-PLC signaling pathway, resulting in increased intracellular calcium levels. In some cellular systems, in addition to coupling with Gq proteins, the P2Y6 receptor has been shown to couple to G12/13, leading to the activation of Rho-dependent signaling pathways guidetopharmacology.org.

The following table summarizes the available information on the interaction of 5-Bromouridine triphosphate with P2Y2, P2Y4, and P2Y6 receptors.

| Receptor | Endogenous Agonist(s) | 5-BrUTP Activity | Signaling Pathway |

| P2Y2 | UTP, ATP | Agonist | Gq/11, Phospholipase C, IP3, Intracellular Ca2+ mobilization |

| P2Y4 | UTP | Agonist (Less potent than UTP) | Gq/11, Phospholipase C, IP3, Intracellular Ca2+ mobilization |

| P2Y6 | UDP | Agonist | Gq/11, Phospholipase C, IP3, Intracellular Ca2+ mobilization; G12/13, Rho activation |

Advanced Methodological Considerations and Limitations in 5 Bromouridine Triphosphate Applications

Refinement of Labeling and Detection Protocols for Subcellular Resolution (e.g., Fixation Methods for Nucleolar RNA Visualization)

Visualizing newly synthesized RNA within specific subcellular compartments, such as the nucleolus, demands meticulous optimization of labeling and detection protocols. The choice of fixation method is paramount as it must preserve not only the cellular and nuclear architecture but also the integrity and accessibility of the incorporated 5-bromouridine (B41414) (BrU) epitope for antibody detection.

Standard fixation with paraformaldehyde (PFA) , a cross-linking agent, is widely used and effectively preserves cellular morphology. nih.govcancer.gov However, the dense structure of the nucleolus can present a challenge for the penetration of antibodies. To enhance detection, permeabilization with detergents like Triton X-100 is a critical step that requires careful optimization to avoid disrupting the delicate nucleolar structure. cancer.gov

Recent advancements have explored alternative and combination fixation methods to improve the visualization of nuclear bodies. A promising approach involves the use of glyoxal (B1671930) in combination with PFA. nih.govresearchgate.net Glyoxal, a small dialdehyde, has been shown to improve the preservation of cellular morphology and enhance the signal for both protein and RNA detection. embopress.org A glyoxal/PFA mixture can increase the permeability of the fixed nucleus, leading to better probe accessibility for RNA fluorescence in situ hybridization (FISH) and improved antibody penetration for immunofluorescence, which is highly beneficial for imaging dense structures like the nucleolus. nih.govresearchgate.netresearchgate.net This method has been demonstrated to preserve the ultrastructure of nuclear bodies, including the shell of paraspeckles and the dense fibrillar component (DFC) regions of the nucleolus, making it a valuable tool for super-resolution microscopy. researchgate.net

For even higher resolution imaging, such as with electron microscopy, more rigorous fixation protocols are necessary. These typically involve primary fixation with glutaraldehyde, followed by post-fixation with osmium tetroxide and embedding in resin. bio-techne.com Such methods provide exceptional preservation of ultrastructure, allowing for the precise localization of BrU-labeled RNA within the granular and fibrillar components of the nucleolus.

The following table summarizes key considerations for different fixation methods for nucleolar RNA visualization:

| Fixation Method | Advantages | Disadvantages | Key Considerations |

| Paraformaldehyde (PFA) | Good preservation of cellular morphology. nih.govcancer.gov | Can limit antibody penetration in dense structures. | Optimization of permeabilization step is crucial. |

| Methanol | Not a cross-linking agent, can sometimes improve antigen accessibility. | Can cause cellular shrinkage and alter morphology. | Less common for high-resolution structural studies. |

| Glyoxal/PFA Mixture | Improved preservation of ultrastructure, enhanced RNA and protein signals, increased nuclear permeability. nih.govresearchgate.netembopress.org | Requires careful optimization of glyoxal concentration. | Particularly beneficial for super-resolution microscopy and imaging dense nuclear bodies. researchgate.net |

| Glutaraldehyde/Osmium Tetroxide | Excellent preservation of ultrastructure for electron microscopy. bio-techne.com | Harsh procedure, not suitable for fluorescence microscopy. | The gold standard for ultrastructural analysis. |

Distinctions Between In Vitro and In Vivo Experimental Frameworks for RNA Synthesis Tracking

The choice between an in vitro and an in vivo experimental framework for tracking RNA synthesis with bromouridine is dictated by the specific research question and the biological system under investigation. Each approach has distinct advantages and limitations.

In vivo studies, which involve introducing the labeling reagent into living cells or whole organisms, provide a more physiologically relevant context for studying transcription. However, a significant challenge with 5-Bromouridine triphosphate (5-BrUTP) is its impermeability to the cell membrane. harvard.edu To overcome this, several methods have been developed to deliver 5-BrUTP into the cytoplasm, including:

Microinjection: Direct injection into the cytoplasm or nucleus, offering precise control over the amount of 5-BrUTP delivered to individual cells. cancer.gov

Permeabilization: Using detergents to create transient pores in the cell membrane, allowing 5-BrUTP to enter. This method requires careful titration of the detergent to avoid excessive cell damage. cancer.gov

Liposome-mediated transfection: Encapsulating 5-BrUTP within lipid vesicles that can fuse with the cell membrane.

These in vivo delivery methods can be labor-intensive and may not be suitable for all cell types or for large-scale experiments. harvard.edu An alternative for in vivo labeling is the use of the nucleoside form, 5-Bromouridine (BrU) . BrU is readily taken up by cells and phosphorylated intracellularly to 5-BrUTP, which is then incorporated into nascent RNA. harvard.edunih.govnih.gov This approach is less invasive and can be used in whole organisms. However, the efficiency of conversion to the triphosphate form can vary between cell types, and the kinetics of uptake and incorporation need to be considered.

In vitro transcription assays, often referred to as nuclear run-on assays, utilize isolated nuclei. This framework bypasses the issue of cell membrane impermeability, as 5-BrUTP can be directly added to the reaction mixture containing the nuclei. This allows for the study of transcription in a more controlled, cell-free environment. In vitro assays are particularly useful for dissecting the core transcriptional machinery and for studying the effects of specific factors on RNA polymerase activity.

The table below outlines the key distinctions between these experimental frameworks:

| Feature | In Vitro (e.g., Nuclear Run-on) | In Vivo (using 5-BrUTP) | In Vivo (using 5-BrU) |

| Labeling Reagent | 5-Bromouridine triphosphate (5-BrUTP) | 5-Bromouridine triphosphate (5-BrUTP) | 5-Bromouridine (BrU) |

| Cellular Context | Isolated nuclei | Intact cells/tissues | Intact cells/tissues/whole organisms |

| Delivery Method | Direct addition to reaction | Microinjection, Permeabilization, Lipofection cancer.govharvard.edu | Cellular uptake and intracellular phosphorylation harvard.edunih.govnih.gov |

| Advantages | Bypasses cell membrane barrier, direct control over nuclear environment. | Physiologically relevant context, temporal control of labeling. | Less invasive, applicable to whole organisms. harvard.edu |

| Limitations | Lacks the complexity of the intact cellular environment. | Labor-intensive, potential for cell stress/damage from delivery method. harvard.edu | Variable uptake and phosphorylation rates, less precise temporal control. |

Assessment of Specificity and Minimization of Non-Specific Incorporation in Complex Biological Systems

A critical aspect of any labeling technique is ensuring the specificity of the signal. In the context of 5-BrUTP applications, this involves considering both the incorporation of the analog and the detection method.

The primary method for detecting incorporated bromouridine is through the use of monoclonal antibodies that recognize the brominated base. It is important to note that many antibodies marketed as specific for 5-bromo-2'-deoxyuridine (B1667946) (BrdU), used for DNA replication studies, also exhibit cross-reactivity with 5-Bromouridine (BrU) in RNA. This cross-reactivity is often exploited for BrU detection. However, the specificity of these antibodies can vary, and it is crucial to validate the antibody for the specific application.

To minimize non-specific antibody binding and reduce background noise, several strategies should be employed:

Blocking: Pre-incubating the fixed and permeabilized cells with a blocking solution is essential. bio-techne.comnordicbiosite.combio-rad-antibodies.com Common blocking agents include bovine serum albumin (BSA) and normal serum from the species in which the secondary antibody was raised. bio-techne.com These proteins bind to non-specific sites, preventing the primary and secondary antibodies from adhering randomly.

Washing: Thorough washing steps after primary and secondary antibody incubations are critical to remove unbound antibodies and reduce background. nordicbiosite.com

Controls: Appropriate controls are indispensable for validating the specificity of the signal. A key control is to perform the entire procedure on cells that have not been exposed to 5-BrUTP. This will reveal any background signal generated by the antibodies or other components of the detection system.

While 5-BrUTP is primarily incorporated into RNA by RNA polymerases, the possibility of its non-specific incorporation into other macromolecules, though considered low, should be acknowledged. The use of alternative uridine (B1682114) analogs like 5-ethynyluridine (B57126) (EU) has been reported to be highly specific for transcriptional labeling, with no significant incorporation into DNA. harvard.edu Comparing results obtained with 5-BrUTP to those from other labeling methods can provide an additional layer of confidence in the specificity of the observed signals.

The following table provides a summary of approaches to assess and minimize non-specific signals:

| Approach | Description | Purpose |

| Antibody Validation | Test different anti-BrdU/BrU antibody clones to find one with the highest signal-to-noise ratio for the specific experimental conditions. | Ensure high affinity and specificity of the primary antibody for the incorporated bromouridine. |

| Blocking Buffers | Use solutions containing BSA or normal serum to block non-specific binding sites. bio-techne.comnordicbiosite.combio-rad-antibodies.com | Reduce background noise from random antibody adhesion. |

| Stringent Washes | Implement thorough washing steps after antibody incubations. nordicbiosite.com | Remove unbound and weakly bound antibodies. |

| Negative Controls | Process cells that have not been labeled with 5-BrUTP through the entire staining protocol. | Determine the level of background signal generated by the detection system. |

| RNase Treatment | Treat a control sample with RNase before antibody incubation. | Confirm that the signal is dependent on the presence of RNA. |

| Comparative Labeling | Compare results with other RNA labeling methods, such as using 5-ethynyluridine (EU). harvard.edu | Provide orthogonal validation of the observed transcriptional patterns. |

Q & A

Q. How is 5-BrUTP utilized for labeling nascent RNA in transcription studies?

5-BrUTP is incorporated into RNA transcripts by RNA polymerase II (Pol II) during transcription. After fixation, brominated RNA is detected using anti-BrdU antibodies via immunofluorescence or immunoprecipitation. This method allows visualization of transcriptionally active chromatin domains in permeabilized cells or in vitro systems . For optimal results:

Q. What experimental controls are critical for validating 5-BrUTP incorporation specificity?

- Negative controls : Omit 5-BrUTP or use a non-brominated UTP analog to confirm antibody specificity.

- RNase treatment : Pre-treat samples with RNase A to verify RNA-dependent signals.

- Inhibition controls : Use transcription inhibitors (e.g., α-amanitin for Pol II) to block RNA synthesis and validate labeling efficiency .

Q. What are the solubility and storage requirements for 5-BrUTP?

- Solubility : 5-BrUTP dissolves at 10 mg/mL in PBS (pH 7.2). For improved solubility, heat to 37°C and sonicate briefly.

- Storage : Store lyophilized powder at -20°C. Prepared solutions should be aliquoted and kept at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can 5-BrUTP be applied to study nucleolar dynamics during the cell cycle?

During mitosis, rDNA transcription pauses at prophase, and nucleoli disassemble. In early G1 phase, transcription resumes, and nucleoli re-form with liquid droplet-like properties. 5-BrUTP labeling combined with time-lapse microscopy reveals:

- Transcription reactivation : Detect Br-UTP incorporation in nascent rRNA during G1 phase.

- Nucleolar fusion : Track coalescence of prenucleolar bodies using high-resolution imaging .

Methodological tip : Synchronize cells at mitotic arrest (e.g., using nocodazole) before releasing into G1 for precise timing .

Q. How to resolve contradictions in transcription site localization using 5-BrUTP?

Studies report conflicting observations of transcription foci in the nuclear interior vs. periphery. To address this:

- Standardize permeabilization : Over-permeabilization may disrupt nuclear architecture; optimize detergent concentrations (e.g., 0.1% Triton X-100).

- Combine with FISH : Use fluorescence in situ hybridization (FISH) for specific genes to correlate Br-UTP signals with chromosomal territories .

- Quantitative analysis : Apply spatial transcriptomics tools (e.g., GRO-seq/PRO-seq) to map Br-UTP-labeled RNA genome-wide .

Q. What are the challenges in using 5-BrUTP for live-cell imaging, and how can they be mitigated?

5-BrUTP is membrane-impermeable, limiting its use in live cells. Solutions include:

- Microinjection or electroporation : Deliver 5-BrUTP directly into the cytoplasm/nucleus.

- Caged derivatives : Develop photocaged 5-BrUTP analogs for controlled release via UV irradiation.

- Alternative probes : Combine with 5-ethynyluridine (5-EU), a cell-permeable RNA label, for dual-pulse experiments .

Q. How can 5-BrUTP be integrated with CRISPR-based transcriptional perturbation studies?

- CRISPRa/i : Activate or repress specific promoters using dCas9-effectors, then assess transcription changes via Br-UTP incorporation.

- Single-molecule tracking : Pair with MS2/MCP or PP7/PCP systems to visualize transcription kinetics at edited loci .

Key validation : Perform RNA-seq on anti-BrdU-precipitated RNA to confirm target specificity.

Data Analysis and Quality Control

Q. How to quantify 5-BrUTP incorporation efficiency in heterogeneous cell populations?

Q. What purity benchmarks are essential for reliable 5-BrUTP experiments?

- HPLC purity : Ensure >98% triphosphate content; contaminants like di-/monophosphates reduce labeling efficiency.

- Endotoxin testing : Critical for in vivo studies (e.g., zebrafish embryos) to avoid immune activation.

- Enzymatic validation : Confirm compatibility with RNA polymerases (e.g., T7 or Pol II) via in vitro transcription assays .

Troubleshooting Guide

Q. Why are Br-UTP signals weak or inconsistent?

- Cause 1 : Suboptimal antibody cross-reactivity. Test multiple anti-BrdU clones (e.g., clone B44) and optimize dilution (1:100–1:500).

- Cause 2 : RNA degradation. Include RNase inhibitors (e.g., RNasin) in buffers and perform experiments on ice.

- Cause 3 : Inadequate fixation. Use 4% paraformaldehyde (10 min) followed by 70% ethanol (overnight) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.